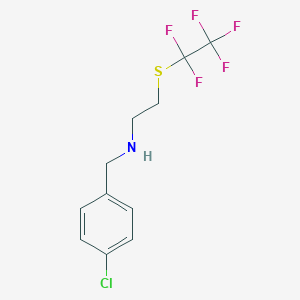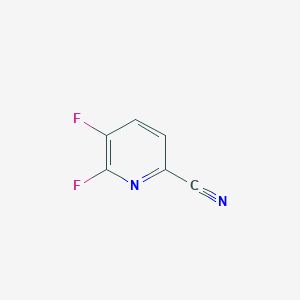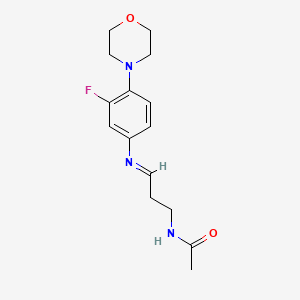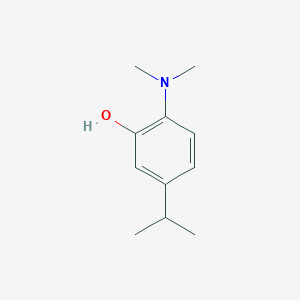
2-(Dimethylamino)-5-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIMETHYLAMINO)-5-(PROPAN-2-YL)PHENOL is an organic compound characterized by the presence of a dimethylamino group and an isopropyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-5-(PROPAN-2-YL)PHENOL typically involves the alkylation of a phenol derivative with a suitable alkylating agent. One common method is the reaction of 2,5-dihydroxyacetophenone with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(DIMETHYLAMINO)-5-(PROPAN-2-YL)PHENOL may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(DIMETHYLAMINO)-5-(PROPAN-2-YL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(DIMETHYLAMINO)-5-(PROPAN-2-YL)PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(DIMETHYLAMINO)-5-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenol group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(DIMETHYLAMINO)-4-(PROPAN-2-YL)PHENOL
- 2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL
- 2-(DIMETHYLAMINO)-5-(METHYL)PHENOL
Uniqueness
2-(DIMETHYLAMINO)-5-(PROPAN-2-YL)PHENOL is unique due to the specific positioning of the dimethylamino and isopropyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-5-6-10(12(3)4)11(13)7-9/h5-8,13H,1-4H3 |
Clé InChI |
XGBSUCPPVLFFAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


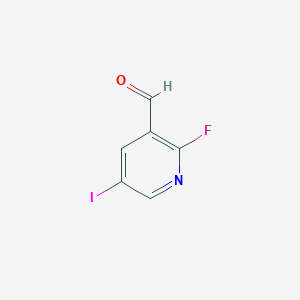
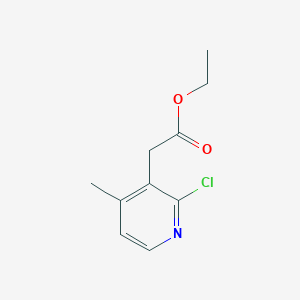
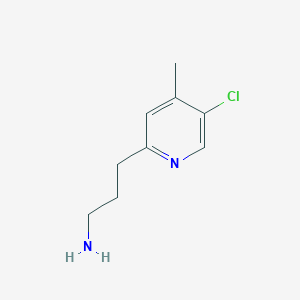

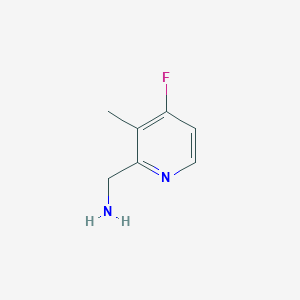

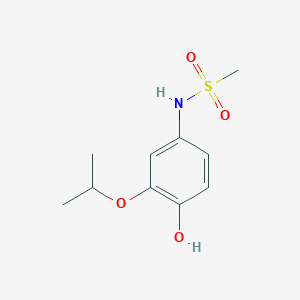
![[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14852000.png)

